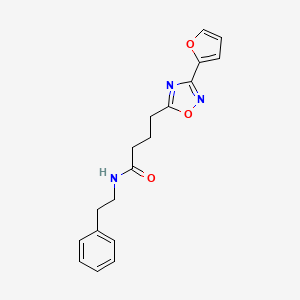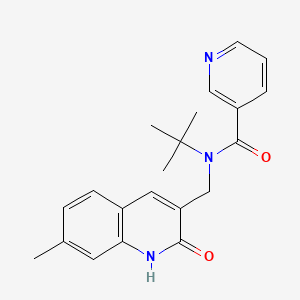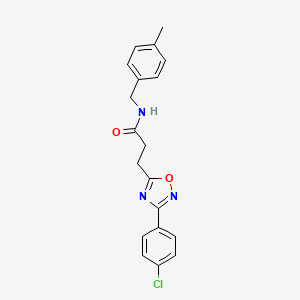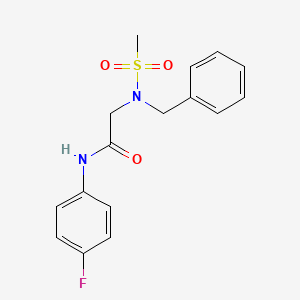
3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzamide derivative and is also known as L-168,049. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate pain and inflammation in the body. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which in turn leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in treating neuropathic pain and anxiety disorders. In addition, it has been found to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its specificity for FAAH. This allows for the selective inhibition of FAAH without affecting other enzymes in the body. However, one of the limitations is that it may not be effective in all cases of pain and inflammation.
Direcciones Futuras
There are several future directions for the study of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide. One direction is to further study its potential use in treating neuropathic pain and anxiety disorders. Another direction is to explore its potential use in treating other conditions that involve pain and inflammation. Additionally, further studies could focus on the development of more effective and selective FAAH inhibitors.
Métodos De Síntesis
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide has been reported in various studies. One of the methods involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyridinemethanol to form the corresponding benzamide. The benzamide is further reacted with azepane-1-sulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in treating neuropathic pain and anxiety disorders.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-18-10-9-16(20(24)22-15-17-8-4-5-11-21-17)14-19(18)28(25,26)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYICIUGADGVUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














